5-Bromo-2-(4-bromophenyl)aniline
Description
5-Bromo-2-(4-bromophenyl)aniline is a di-substituted aniline derivative featuring bromine atoms at the 5-position of the aniline ring and the para-position of the attached phenyl group. This compound serves as a critical intermediate in organic synthesis, particularly in constructing heterocyclic frameworks like benzimidazoles . Its synthesis involves the reaction of 4-bromobenzaldehyde with 4-bromobenzene-1,2-diamine under mild conditions, highlighting its role as a precursor for functionalized aromatic systems . The dual bromine substituents enhance its utility in cross-coupling reactions, enabling further derivatization in pharmaceuticals and materials science.
Properties
Molecular Formula |
C12H9Br2N |
|---|---|
Molecular Weight |
327.01 g/mol |
IUPAC Name |
5-bromo-2-(4-bromophenyl)aniline |
InChI |
InChI=1S/C12H9Br2N/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H,15H2 |
InChI Key |
HLTBLXGLNPWUII-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Br)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)Br)N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Anilines
Halogenated anilines are widely employed in medicinal and materials chemistry due to their electronic and steric effects. Key examples include:
Key Observations :
- Electronic Effects : Bromine and iodine in 5-Bromo-4-iodo-2-methylaniline facilitate π-stacking and hydrogen bonding, critical for solid-state fluorescence . In contrast, the trifluoromethyl group in 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline introduces strong electron-withdrawing effects, favoring nucleophilic aromatic substitution .
- Biological Relevance : The piperazine substituent in 5-Bromo-2-(4-methylpiperazin-1-yl)aniline enhances solubility and target binding in protein degradation applications .
Anilines with Bulky Aromatic Substituents
Bulky groups influence steric hindrance and solubility:
Key Observations :
- Steric Effects : The naphthyloxy group in 5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline may hinder reactivity at the aniline nitrogen but extends π-conjugation for OLED applications .
- Synthetic Flexibility : 4-Bromo-2-phenylaniline’s single bromine allows selective functionalization, unlike the dual bromines in 5-Bromo-2-(4-bromophenyl)aniline .
Vinyl- and Sulfur-Containing Anilines
Substituents like vinyl or sulfur alter reactivity and electronic profiles:
Key Observations :
Fluorinated Aniline Derivatives
Fluorine substituents modulate electronic properties and bioavailability:
Key Observations :
- Electron-Withdrawing Effects : Fluorine and trifluoromethoxy groups in these compounds enhance resistance to oxidation and improve binding affinity in biological targets .
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